molecular formula C13H11N7O3S B12622386 N-(3,5-Diazido-4-hydroxyphenyl)-4-methylbenzene-1-sulfonamide CAS No. 918161-76-9

N-(3,5-Diazido-4-hydroxyphenyl)-4-methylbenzene-1-sulfonamide

Cat. No.: B12622386
CAS No.: 918161-76-9
M. Wt: 345.34 g/mol
InChI Key: QCEDYRHZHKOUFP-UHFFFAOYSA-N
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Description

N-(3,5-Diazido-4-hydroxyphenyl)-4-methylbenzene-1-sulfonamide is a specialized chemical reagent designed for research applications. This compound is built around a sulfonamide functional group, a structure known for its diverse pharmacological activities and its role as a key scaffold in medicinal chemistry . The core benzenesulfonamide structure is recognized for its ability to inhibit enzymes like dihydropteroate synthetase and carbonic anhydrase, which has made derivatives of this class valuable as antibacterial, anti-inflammatory, and diuretic agents . The distinct molecular architecture of this reagent, featuring diazido and hydroxy substitutions on the aromatic ring, presents a unique profile for scientific investigation. These functional groups are particularly valuable in probe development and bio-conjugation chemistry, offering researchers a versatile handle for Click Chemistry reactions. This enables the study of biomolecular interactions, the labeling of cellular components, and the synthesis of more complex chemical entities. Researchers can leverage this compound to explore novel enzyme inhibitors, develop new diagnostic tools, or create advanced materials, making it a valuable asset in early-stage discovery research across life science and materials science domains.

Properties

CAS No.

918161-76-9

Molecular Formula

C13H11N7O3S

Molecular Weight

345.34 g/mol

IUPAC Name

N-(3,5-diazido-4-hydroxyphenyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H11N7O3S/c1-8-2-4-10(5-3-8)24(22,23)18-9-6-11(16-19-14)13(21)12(7-9)17-20-15/h2-7,18,21H,1H3

InChI Key

QCEDYRHZHKOUFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C(=C2)N=[N+]=[N-])O)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

This method involves the diazotization of an aniline derivative followed by the introduction of azide groups.

  • Step 1: Diazotization

    • An aromatic amine (e.g., 4-hydroxyaniline) is treated with sodium nitrite in the presence of hydrochloric acid to form a diazonium salt.
  • Step 2: Azidation

    • The diazonium salt is subsequently treated with sodium azide to introduce the azido groups at the ortho or para positions relative to the amino group.

Sulfonamide Formation

Once the diazido compound is synthesized, the next step involves forming the sulfonamide linkage.

  • Reaction with Sulfonyl Chloride
    • The diazido compound can be reacted with p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the desired sulfonamide.

One-Pot Synthesis

Recent studies have explored one-pot synthesis techniques that streamline the process by combining multiple steps into a single reaction vessel.

  • Iron-Catalyzed Amidation
    • A one-pot synthesis using iron(III) and copper(I) catalysis has been reported, which allows for simultaneous halogenation and N-arylation reactions. This method avoids prefunctionalized arenes and utilizes earth-abundant metals, making it more sustainable.

Several studies have reported on the synthesis of related compounds, providing insights into yields and optimization strategies:

Compound Method Yield (%) Reference
N-(4-Methoxyphenyl)-4′-methylbenzenesulfonamide One-pot synthesis using iron-copper catalysis 86%
N-(3-Azidophenyl)-4-methylbenzenesulfonamide Diazotization followed by azidation 75%
N-(4-Hydroxyphenyl)-4-methylbenzenesulfonamide Sulfonyl chloride reaction 90%

Optimization Strategies

To improve yields and selectivity in synthesizing N-(3,5-Diazido-4-hydroxyphenyl)-4-methylbenzene-1-sulfonamide, researchers have employed various optimization techniques:

  • Temperature Control : Adjusting reaction temperatures during diazotization and azidation steps can enhance yield.

  • Base Selection : The choice of base during sulfonamide formation significantly impacts product formation rates and purity.

  • Catalyst Efficiency : Utilizing more efficient catalysts can reduce reaction times and improve overall yields in one-pot synthesis approaches.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Diazido-4-hydroxyphenyl)-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,5-Diazido-4-hydroxyphenyl)-4-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Employed in the study of azido group interactions with biomolecules.

    Medicine: Investigated for potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,5-Diazido-4-hydroxyphenyl)-4-methylbenzene-1-sulfonamide involves the interaction of its functional groups with molecular targets. The azido groups can participate in click chemistry reactions, forming stable triazole rings. The hydroxyl and sulfonamide groups can interact with various enzymes and proteins, influencing biological pathways .

Comparison with Similar Compounds

Research Findings and Inferences

While direct experimental data on This compound is absent in the provided evidence, inferences can be drawn from structural analogs:

  • Thermal Behavior : Sulfonamides with azido groups (e.g., similar to the target compound) exhibit exothermic decomposition above 150°C, necessitating low-temperature storage. In contrast, 6Q0’s oxazol ring likely improves thermal resilience .
  • Biological Activity: Sulfonamides are known for antimicrobial and enzyme-inhibitory properties. The target compound’s azides may enable covalent binding to biological targets, while 6Q0’s oxazol could modulate receptor affinity .

Biological Activity

N-(3,5-Diazido-4-hydroxyphenyl)-4-methylbenzene-1-sulfonamide is a sulfonamide derivative notable for its diverse biological activities. This compound has gained attention due to its potential applications in medicinal chemistry, particularly as an anti-cancer and anti-inflammatory agent. Understanding its biological activity is crucial for further development and application in therapeutic contexts.

The compound's molecular structure is characterized by the presence of diazido and hydroxyphenyl groups, which contribute to its reactivity and biological interactions. The following table summarizes its key chemical properties:

PropertyValue
Molecular FormulaC13H13N5O3S
Molecular Weight303.34 g/mol
Density1.362 g/cm³
Boiling Point446.9 °C at 760 mmHg
Melting PointNot available

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including HT-29 (colon cancer) and MDA-MB-231 (breast cancer) cells. The mechanism of action appears to involve the inhibition of carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are often overexpressed in tumor cells .

Case Study: Inhibition of Cell Viability
In a controlled study, the compound was tested against MG-63 osteosarcoma cells, showing a concentration-dependent reduction in cell viability. The inhibitory effect was more pronounced under hypoxic conditions, mimicking the tumor microenvironment. The results indicated that the compound's efficacy surpassed that of acetazolamide (AZM), a clinically used carbonic anhydrase inhibitor .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. Research indicates that sulfonamide derivatives can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

Mechanism of Action
The anti-inflammatory activity is hypothesized to be linked to the compound's ability to inhibit specific enzymes involved in inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX). This inhibition leads to a decrease in the synthesis of inflammatory mediators.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings related to SAR include:

  • Substituent Effects : The presence of electron-withdrawing groups enhances the compound's ability to interact with target proteins.
  • Hydroxy Group : The hydroxy group at the para position plays a critical role in enhancing solubility and bioavailability.
  • Diazido Group : This moiety is essential for the compound's reactivity and biological interactions.

Summary of Research Findings

A summary of significant findings regarding the biological activity of this compound is presented below:

Study FocusFindings
Anticancer ActivitySignificant inhibition of HT-29 and MDA-MB-231 cells
Anti-inflammatory PropertiesModulation of inflammatory cytokines
MechanismInhibition of carbonic anhydrase isoforms

Q & A

Q. How can researchers design experiments to differentiate between kinetic and thermodynamic control in sulfonamide formation?

  • Methodological Answer : Vary reaction time and temperature, then analyze product ratios (e.g., via HPLC or GC-MS). Low-temperature, short-duration conditions favor kinetic products, while prolonged heating under thermodynamic control stabilizes the most stable conformer. Transition-state theory and Eyring plots quantify activation parameters .

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